3-(4-Methoxyphenyl)-5-{1-[(3-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole
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Description
Synthesis Analysis
The synthesis of oxadiazole involves several methods. One notable approach is the HATU-mediated reaction . Starting from 3-hydroxy-4-methoxybenzoic acid and pyrrolidine, the reaction proceeds to form the desired compound. The synthetic route can be further optimized for yield and purity .
Molecular Structure Analysis
The molecular formula of oxadiazole is C₁₂H₁₂O₄N₂ . Its crystal structure reveals a five-membered oxadiazole ring linked to a pyrrolidine moiety. The presence of the methoxy group at the para position of the phenyl ring contributes to its overall stability and biological activity .
Chemical Reactions Analysis
Oxadiazole derivatives exhibit diverse reactivity. They can undergo substitution reactions , cyclization , and functionalization . These transformations allow for the introduction of various substituents, influencing the compound’s pharmacological properties. Researchers have explored the modification of the oxadiazole scaffold to enhance its bioactivity .
Mechanism of Action
Oxadiazole derivatives often interact with biological targets through specific binding sites. Their mode of action may involve inhibition of enzymes, modulation of receptors, or interference with cellular processes. Further studies are needed to elucidate the precise mechanism of action for this particular compound .
Properties
IUPAC Name |
1-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-2-(3-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-15-5-3-6-16(13-15)14-20(26)25-12-4-7-19(25)22-23-21(24-28-22)17-8-10-18(27-2)11-9-17/h3,5-6,8-11,13,19H,4,7,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWNFCFEWTVXPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCCC2C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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